

Spectroscopic data of 2-Methoxyethanethiol (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Methoxyethanethiol

Cat. No.: B1608290

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A comprehensive analysis of the spectroscopic profile of **2-Methoxyethanethiol** is crucial for its identification, purity assessment, and the study of its chemical interactions. This technical guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Methoxyethanethiol** (C_3H_8OS), alongside detailed experimental protocols for acquiring such spectra. While direct experimental data is not widely available in public repositories, the following information is derived from established spectroscopic principles and data from analogous compounds.

Molecular Structure and Spectroscopic Overview

2-Methoxyethanethiol possesses both an ether (-O-CH₃) and a thiol (-SH) functional group. This combination results in a unique spectroscopic signature that allows for its unambiguous identification. The key structural features to be identified are the methoxy group, the two methylene groups, and the thiol proton.

Structure: CH₃-O-CH₂-CH₂-SH

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Methoxyethanethiol**, ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show four distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 3.35	Singlet	3H	CH ₃ -O-
~ 3.60	Triplet	2H	-O-CH ₂ -CH ₂ -SH
~ 2.70	Quartet	2H	-O-CH ₂ -CH ₂ -SH
~ 1.60	Triplet	1H	-SH

Note: The thiol proton (-SH) signal can be broad, and its chemical shift is dependent on concentration and solvent. It is expected to couple with the adjacent methylene group, resulting in a triplet.

Predicted ^{13}C NMR Data

The proton-decoupled ^{13}C NMR spectrum will show three signals, corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) ppm (Predicted)	Assignment
~ 58.0	CH ₃ -O-
~ 72.0	-O-CH ₂ -CH ₂ -SH
~ 25.0	-O-CH ₂ -CH ₂ -SH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
~ 2930-2820	Strong	C-H (sp ³) stretch
~ 2550	Weak	S-H stretch (thiol)
~ 1450	Medium	C-H bend
~ 1100	Strong	C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Methoxyethanethiol**, the molecular ion peak $[M]^+$ is expected at an m/z corresponding to its molecular weight. The exact mass of **2-Methoxyethanethiol** is 92.0296 g/mol .[\[1\]](#)[\[2\]](#)

m/z (Predicted)	Identity	Notes
92	$[\text{CH}_3\text{OCH}_2\text{CH}_2\text{SH}]^+$ (Molecular Ion)	The parent peak, corresponding to the molecular weight of the compound. [1] [2] [3]
61	$[\text{CH}_2\text{CH}_2\text{SH}]^+$	Loss of the methoxy radical ($\bullet\text{OCH}_3$).
47	$[\text{CH}_2\text{SH}]^+$	A common fragment for thiols.
45	$[\text{CH}_3\text{OCH}_2]^+$	Fragmentation at the C-C bond adjacent to the sulfur atom.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Protocol for ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: A solution of **2-Methoxyethanethiol** (5-10 mg for ^1H , 20-50 mg for ^{13}C) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (0.00 ppm).[4]
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.[4]
- Data Acquisition (^1H NMR): The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed. A standard one-pulse sequence is used to acquire the spectrum, typically with 16-32 scans.[4]
- Data Acquisition (^{13}C NMR): A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. Due to the low natural abundance of ^{13}C , several hundred to thousands of scans are typically required with a relaxation delay of 2-5 seconds.[4]
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the TMS signal.[4]

Protocol for Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat liquid **2-Methoxyethanethiol** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly onto the ATR crystal.
- Background Spectrum: A background spectrum of the empty salt plates or ATR crystal is recorded to subtract atmospheric and instrumental interferences.[4]
- Data Acquisition: The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} over a range of $4000\text{-}400 \text{ cm}^{-1}$.[4]
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).[4]

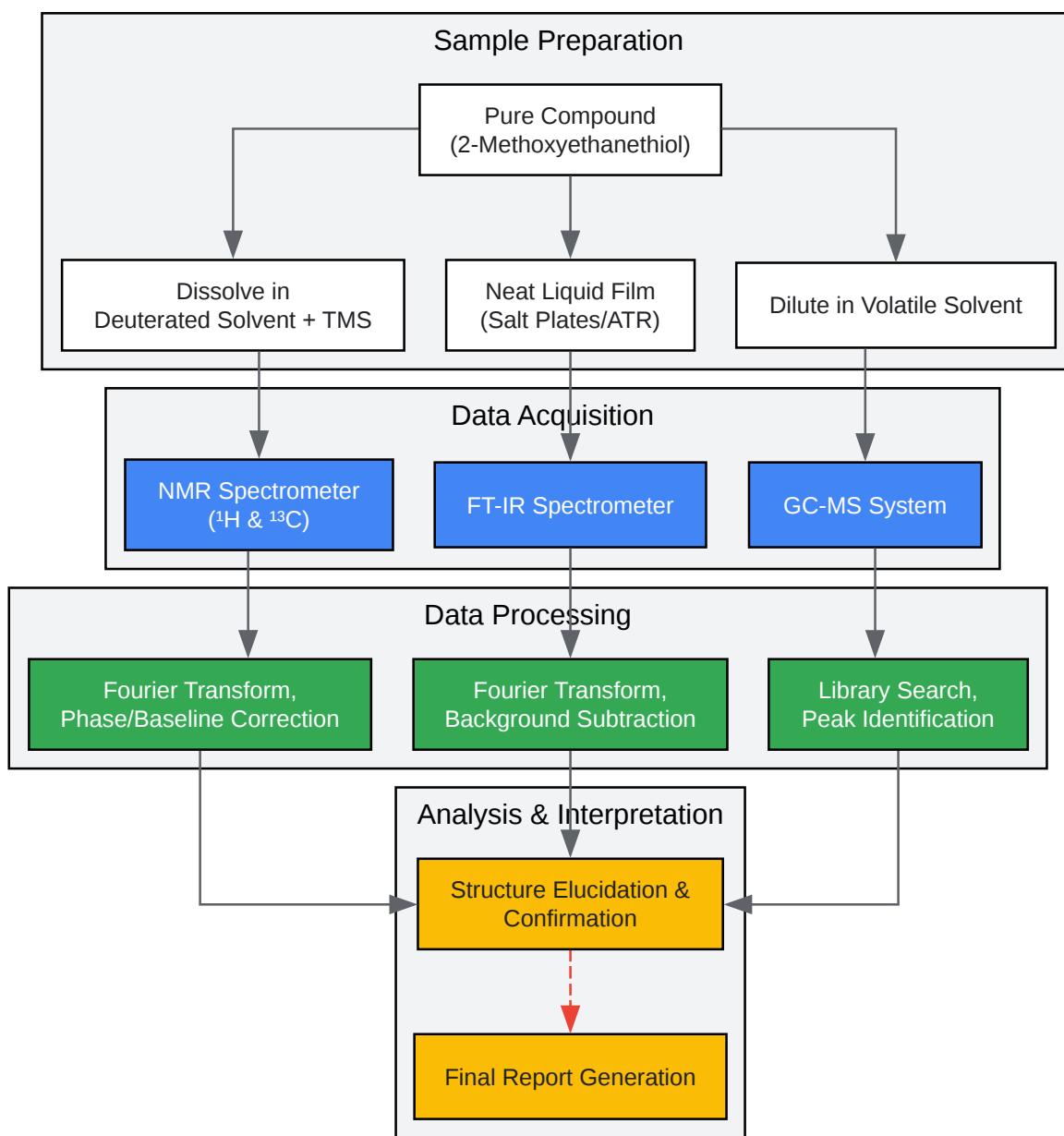
Protocol for Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small, diluted sample of **2-Methoxyethanethiol** is introduced into the mass spectrometer. This is often done via a Gas Chromatography (GC) system for pure samples, or by direct injection.[4]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each fragment, generating a mass spectrum that plots relative intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxyethanethiol**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

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